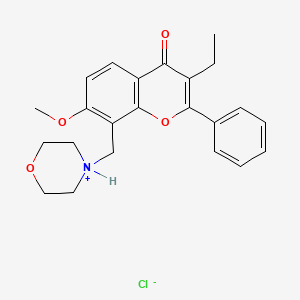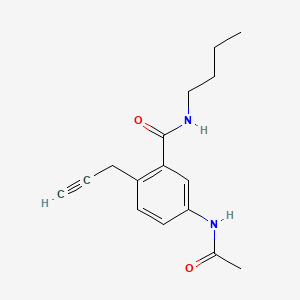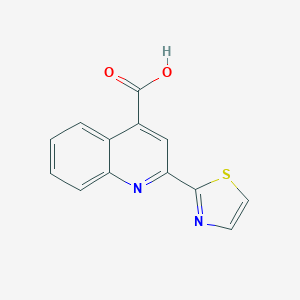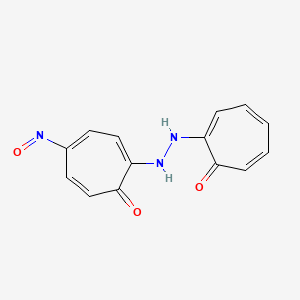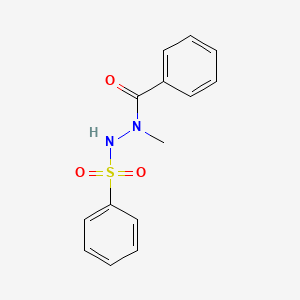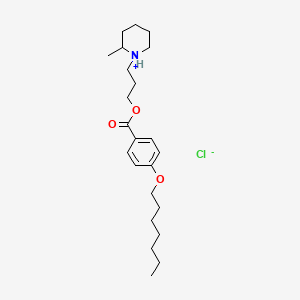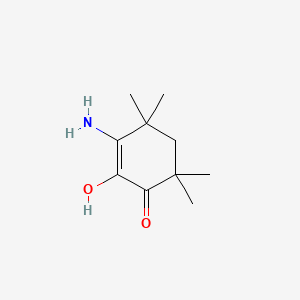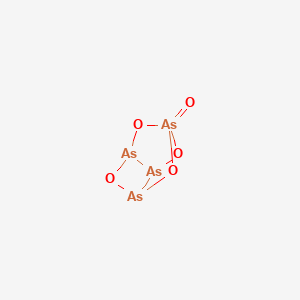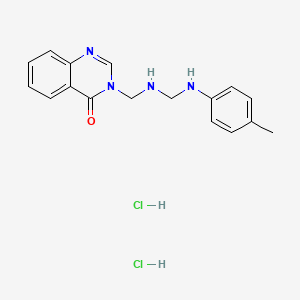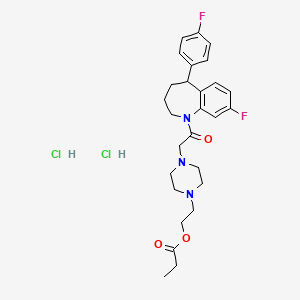![molecular formula C16H18ClNS B13771570 6,11-Dihydrobenzo[c][1]benzothiepin-11-ylmethyl(methyl)azanium chloride CAS No. 82394-08-9](/img/structure/B13771570.png)
6,11-Dihydrobenzo[c][1]benzothiepin-11-ylmethyl(methyl)azanium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,11-Dihydrobenzocbenzothiepin-11-ylmethyl(methyl)azanium chloride is an organic compound known for its unique chemical structure and properties. It is a solid at room temperature, appearing as colorless or slightly yellow crystals. This compound is soluble in organic solvents but has low solubility in water. It is often used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 6,11-Dihydrobenzocbenzothiepin-11-ylmethyl(methyl)azanium chloride can be achieved through various synthetic routes. One common method involves the reaction of benzo[b,e]thiophene compounds with amines. The specific reaction conditions and steps depend on the experimental setup, but typically involve:
Starting Materials: Benzo[b,e]thiophene and an appropriate amine.
Reaction Conditions: The reaction is usually carried out in an organic solvent under controlled temperature and pressure.
Purification: The product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and efficiency. The process may include:
Bulk Reactors: Using large reactors to handle significant quantities of starting materials.
Continuous Flow Systems: Implementing continuous flow systems to maintain consistent reaction conditions and improve scalability.
Automated Purification: Utilizing automated systems for purification to ensure high throughput and quality control.
Chemical Reactions Analysis
Types of Reactions
6,11-Dihydrobenzocbenzothiepin-11-ylmethyl(methyl)azanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced thiophene derivatives.
Substitution Products: Various substituted benzothiepin derivatives.
Scientific Research Applications
6,11-Dihydrobenzocbenzothiepin-11-ylmethyl(methyl)azanium chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of dyes, electronic materials, and as a copper foil etching agent.
Mechanism of Action
The mechanism of action of 6,11-Dihydrobenzocbenzothiepin-11-ylmethyl(methyl)azanium chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors or enzymes, altering their activity.
Modulating Pathways: Influencing biochemical pathways, leading to changes in cellular functions.
Chemical Interactions: Engaging in chemical interactions with other molecules, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6,11-Dihydrobenzocbenzothiepin-11-ylmethyl(dimethyl)azanium chloride : A closely related compound with similar structural features but different substituents.
- 11-Amino-6,11-dihydro dibenzo[b,e]thiepine : Another related compound used in similar applications .
Uniqueness
6,11-Dihydrobenzocbenzothiepin-11-ylmethyl(methyl)azanium chloride stands out due to its specific chemical structure, which imparts unique properties and reactivity. Its ability to participate in diverse chemical reactions and its wide range of applications in various fields make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
82394-08-9 |
|---|---|
Molecular Formula |
C16H18ClNS |
Molecular Weight |
291.8 g/mol |
IUPAC Name |
1-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C16H17NS.ClH/c1-17-10-15-13-7-3-2-6-12(13)11-18-16-9-5-4-8-14(15)16;/h2-9,15,17H,10-11H2,1H3;1H |
InChI Key |
QYVJZJBUIBZARG-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1C2=CC=CC=C2CSC3=CC=CC=C13.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[2-(2-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 2-methylbenzoate;dihydrochloride](/img/structure/B13771488.png)
![7-Methoxybenz[a]anthracene](/img/structure/B13771491.png)
